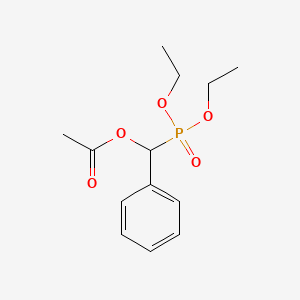

(Diethoxyphosphoryl)(phenyl)methyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

16153-59-6 |

|---|---|

Molecular Formula |

C13H19O5P |

Molecular Weight |

286.26 g/mol |

IUPAC Name |

[diethoxyphosphoryl(phenyl)methyl] acetate |

InChI |

InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)13(18-11(3)14)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3 |

InChI Key |

WWHXLXPXRXITDS-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C1=CC=CC=C1)OC(=O)C)OCC |

Origin of Product |

United States |

Advanced Synthetic Strategies for Diethoxyphosphoryl Phenyl Methyl Acetate and Analogues

Traditional and Modern C-P Bond Forming Reactions

The formation of a C-P bond is the cornerstone of phosphonate (B1237965) synthesis. Over the years, a number of named reactions have become the primary tools for synthetic chemists in this field. These reactions, along with their modern adaptations, provide a versatile toolkit for accessing a wide array of phosphonate derivatives.

Pudovik Reaction: Mechanistic Insights and Catalytic Variants

The Pudovik reaction involves the addition of a dialkyl phosphite (B83602) to an aldehyde or imine, representing a direct and atom-economical method for creating α-hydroxyphosphonates and α-aminophosphonates, respectively. wikipedia.orgeurekaselect.com The reaction is typically base-catalyzed, with the base serving to deprotonate the dialkyl phosphite, thereby generating a nucleophilic phosphorus species that attacks the electrophilic carbonyl or imine carbon.

Catalytic variants of the Pudovik reaction have been extensively developed to enhance its efficiency and stereoselectivity. Both Lewis acid and Brønsted base catalysts have been employed. wikipedia.org Notably, the development of enantioselective Pudovik reactions has been a major area of focus. Chiral amine bases, such as quinine, have been shown to promote the enantioselective addition of phosphites to aldehydes. wikipedia.org More sophisticated catalytic systems, including chiral aluminum complexes like the tethered bis(8-quinolinato) (TBOx) aluminum(III) complex, have demonstrated high yields and enantioselectivities with low catalyst loadings for the synthesis of enantioenriched α-hydroxy and α-amino phosphonates. organic-chemistry.orgnih.gov

Organocatalysis has also emerged as a powerful tool for the asymmetric Pudovik reaction. Chiral thioureas, phosphoric acids, and other hydrogen-bonding catalysts have been successfully employed to control the stereochemical outcome of the reaction.

Table 1: Catalytic Variants of the Pudovik Reaction

| Catalyst/Catalytic System | Substrate | Product Type | Key Features |

|---|---|---|---|

| Quinine | Aryl aldehydes | α-Hydroxyphosphonates | Enantioselective, organocatalytic wikipedia.org |

| Tethered bis(8-quinolinato) (TBOx) Aluminum Complex | Aldehydes and aldimines | Enantioenriched α-hydroxy and α-amino phosphonates | High yields and enantioselectivities with low catalyst loading organic-chemistry.orgnih.gov |

| Chiral Thioureas | Imines | α-Aminophosphonates | Organocatalytic, enantioselective |

| Chiral Phosphoric Acids | Imines | α-Aminophosphonates | Brønsted acid catalysis, enantioselective |

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is one of the most fundamental and widely used methods for the formation of C-P bonds. wikipedia.org It involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes a dealkylation step, typically via another SN2 attack by the displaced halide ion on one of the phosphite's alkyl groups, to yield the final phosphonate product.

While the classical Michaelis-Arbuzov reaction is highly effective for simple alkyl halides, its scope can be limited with less reactive halides. To overcome these limitations, modern variations often employ metal catalysts or Lewis acids to promote the reaction under milder conditions. For instance, palladium-catalyzed versions have been developed for the coupling of triaryl phosphites with aryl iodides.

Michaelis-Becker Reaction

A significant advantage of the Michaelis-Becker reaction is that it can often be carried out under milder conditions than the Michaelis-Arbuzov reaction. frontiersin.org However, the preparation of the dialkyl phosphite salt requires the use of a strong base. Modern adaptations of this reaction have focused on improving the reaction conditions, for example, through the use of phase-transfer catalysis to facilitate the reaction between the phosphite salt and the alkyl halide in a biphasic system. researchgate.net This approach can improve yields and simplify the purification of the final product.

Hirao Coupling

The Hirao coupling is a palladium-catalyzed cross-coupling reaction between a dialkyl phosphite and an aryl or vinyl halide. wikipedia.org This reaction has significantly expanded the scope of C-P bond formation to include sp²-hybridized carbon centers, which are generally unreactive in traditional Michaelis-Arbuzov and Michaelis-Becker reactions. wikipedia.org The catalytic cycle of the Hirao coupling is believed to involve the oxidative addition of the aryl or vinyl halide to a Pd(0) species, followed by reaction with the dialkyl phosphite and subsequent reductive elimination to afford the aryl or vinyl phosphonate and regenerate the active Pd(0) catalyst.

Early protocols for the Hirao coupling often required high catalyst loadings and harsh reaction conditions. More recent developments have focused on the use of more efficient catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, which can promote the reaction at lower catalyst loadings and under milder conditions. nih.gov The use of nickel catalysts has also been explored as a more economical alternative to palladium. nih.gov

Table 2: Comparison of Hirao Coupling Catalyst Systems

| Catalyst Precursor | Ligand | Key Advantages |

|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Original protocol, well-established nih.gov |

| Pd(OAc)₂ | dppf, dppb, etc. | Lower catalyst loading, broader substrate scope nih.govnih.gov |

| NiCl₂ | dppp, N-ligands | More economical catalyst, effective for some substrates nih.gov |

Kabachnik-Fields Reaction and Modern Adaptations

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite to produce an α-aminophosphonate. organic-chemistry.org This one-pot reaction is highly convergent and offers a straightforward route to a diverse range of α-aminophosphonates. The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways: either via the initial formation of an imine from the aldehyde and amine, which then undergoes a Pudovik-type addition of the dialkyl phosphite, or through the initial formation of an α-hydroxyphosphonate, which is subsequently displaced by the amine. mdpi.com

Modern adaptations of the Kabachnik-Fields reaction have focused on improving its efficiency, selectivity, and environmental footprint. The use of various catalysts, including Lewis acids and organocatalysts, has been shown to accelerate the reaction and, in some cases, induce stereoselectivity. arkat-usa.orgnih.gov For instance, zirconium-based catalysts have been developed for the asymmetric synthesis of α-aminophosphonates from both aromatic and aliphatic aldehydes. nih.gov Furthermore, greener synthetic protocols have been developed that utilize microwave irradiation and solvent-free conditions, often eliminating the need for a catalyst altogether. mdpi.com These methods can significantly reduce reaction times and simplify product isolation. mdpi.com

Catalytic Approaches to Selective Synthesis

The selective synthesis of (Diethoxyphosphoryl)(phenyl)methyl acetate (B1210297) and its analogues hinges on the ability to control the reactivity of the starting materials and intermediates. Catalysis plays a pivotal role in achieving this control, enabling reactions to proceed with high levels of chemo-, regio-, and stereoselectivity.

For the synthesis of the title compound, a key step is the formation of the α-hydroxyphosphonate precursor, diethyl [hydroxy(phenyl)methyl]phosphonate, via the Pudovik reaction of benzaldehyde (B42025) and diethyl phosphite. The subsequent acetylation of the hydroxyl group yields the final product. The selectivity of the initial Pudovik reaction can be controlled through the use of appropriate catalysts. As mentioned previously, a variety of catalytic systems have been developed for the enantioselective Pudovik reaction, allowing for the preparation of chiral α-hydroxyphosphonates. organic-chemistry.orgnih.gov

Organocatalysis, in particular, offers a powerful platform for the selective synthesis of functionalized phosphonates. Chiral Brønsted acids, Lewis bases, and hydrogen-bond donors can activate the substrates and control the stereochemical outcome of the reaction. For example, the use of chiral phosphoric acids has been shown to be effective in the enantioselective hydrophosphonylation of imines.

In the context of synthesizing analogues of (Diethoxyphosphoryl)(phenyl)methyl acetate, catalytic methods can be employed to introduce a wide range of functional groups with high selectivity. For instance, palladium-catalyzed cross-coupling reactions, such as the Hirao coupling, allow for the introduction of various aryl and vinyl substituents at the α-position of the phosphonate. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high levels of selectivity and synthesize a diverse library of phosphonate analogues for further investigation.

Chiral Catalysis for Enantioselective Transformations

The development of enantioselective methods for the synthesis of α-hydroxyphosphonates is crucial for accessing chiral α-acetoxyphosphonates. The primary approach involves the asymmetric Pudovik reaction, where a chiral catalyst controls the stereochemical outcome of the addition of a phosphite to an aldehyde.

Chiral Lewis acid complexes have proven to be effective catalysts for this transformation. For instance, a tethered bis(8-quinolinato) (TBOx) aluminum(III) complex has been shown to catalyze the addition of phosphites to various aldehydes with high yields and excellent enantioselectivities, even at low catalyst loadings of 0.5–1 mol%. organic-chemistry.org This method is effective for both aromatic and aliphatic aldehydes, providing access to a wide range of enantioenriched α-hydroxy phosphonates. organic-chemistry.org

Another notable example is the use of chiral Al(III) complexes with tridentate Schiff bases derived from L-Valinol and 3,5-di-tert-butylsalicylaldehyde. These in situ generated complexes catalyze the reaction between dialkyl phosphites and a variety of aldehydes, yielding products with high enantioselectivity. researchgate.net Organocatalysis also presents a powerful tool for this asymmetric synthesis. Chiral phosphoric acids, such as SPINOL-phosphoric acid, have been successfully employed in the asymmetric hydrophosphonylation of aldimines, a related reaction that underscores the potential of such catalysts for the synthesis of chiral phosphonates. researchgate.net

The table below summarizes representative results for the chiral Lewis acid-catalyzed enantioselective Pudovik reaction, a key step in the synthesis of chiral this compound analogues.

| Aldehyde/Imine | Phosphite | Catalyst | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Various Aldehydes | Dialkyl Phosphites | TBOx Aluminum Complex | up to 98% | High | organic-chemistry.org |

| Alkyl/Aryl Aldehydes | Dialkyl Phosphites | Al(III)-Schiff Base Complex | High | High | researchgate.net |

| Cinnamaldehyde-derived Aldimines | Diethyl Phosphite | SPINOL-Phosphoric Acid | High | Not specified | researchgate.net |

This table presents data for the synthesis of α-hydroxyphosphonate precursors.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis offers powerful and versatile methods for the formation of carbon-phosphorus and carbon-carbon bonds, which are central to the synthesis of this compound and its analogues. uva.es Palladium-catalyzed cross-coupling reactions, in particular, have been widely explored for the synthesis of various organophosphorus compounds. researchgate.net

While not a direct synthesis of this compound, palladium-catalyzed reactions provide a strategic approach to constructing the core scaffold of related phosphonate structures. The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, is a well-established method for creating arylphosphonates. mdpi.com This methodology can be extended to vinyl halides, providing access to vinylphosphonates, which are versatile intermediates. researchgate.net

Recent advancements have focused on developing more sustainable and efficient palladium-catalyzed protocols. For instance, the use of Pd(OAc)₂ with a dppf ligand has been shown to be effective for the coupling of halo-substituted 1,10-phenanthrolines with diethyl phosphite, demonstrating the utility of such systems for complex substrates. researchgate.net Furthermore, palladium catalysis has been employed in the Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles, showcasing the versatility of palladium in activating acetate leaving groups in structures analogous to the target compound. nih.govunicatt.it The development of these methodologies provides a foundation for future applications in the direct synthesis of α-functionalized phosphonates.

Biocatalysis and Ecocatalysis in Hydrophosphonylation

Biocatalysis and ecocatalysis are emerging as sustainable and efficient alternatives to traditional chemical synthesis, offering mild reaction conditions and high selectivity. mdpi.com In the context of synthesizing the precursor for this compound, these methods have been primarily applied to the hydrophosphonylation of aldehydes.

Lipases, a class of enzymes that typically catalyze hydrolysis and esterification reactions, have been explored for their catalytic activity in C-P bond formation. nih.gov For example, lipase (B570770) from Candida antarctica (CAL-B) has been successfully used to catalyze the Kabachnik-Fields reaction, a three-component synthesis of α-aminophosphonates, which is mechanistically related to the Pudovik reaction. researchgate.net While direct lipase-catalyzed hydrophosphonylation of benzaldehyde with diethyl phosphite is not extensively documented, the ability of lipases to facilitate related transformations suggests their potential in this area. researchgate.netnih.gov Biocatalytic methods have also been applied to the hydrophosphonylation of a range of aldehydes, although in some cases, the product yields can be modest (11-68%), and chromatographic purification may be necessary. mdpi.com

Ecocatalysis, which utilizes catalysts derived from biological sources, presents another green approach. mdpi.com "Eco-MgZnOx," a catalyst prepared from the thermal treatment of the zinc-hyperaccumulating plant Arabidopsis halleri, has been shown to be highly effective for the solventless hydrophosphonylation of various aldehydes, leading to α-hydroxyphosphonates in high yields. mdpi.comresearchgate.net This ecocatalyst, composed of mixed zinc-magnesium and iron-magnesium oxides, is reusable and operates under mild conditions. mdpi.comresearchgate.net

| Aldehyde | Phosphite | Catalyst | Conditions | Yield (%) | Reference |

| Benzaldehyde | Diethyl Phosphite | Eco-MgZnOx | Solvent-free, rt | up to 92% | mdpi.com |

| Various Aldehydes | Dialkyl Phosphites | Various Biocatalysts | Aqueous/Organic Media | 11-68% | mdpi.com |

| Benzaldehyde | Diethyl Phosphite | CAL-B (Lipase) | Room Temperature | High (for related reactions) | researchgate.net |

This table presents data for the synthesis of the α-hydroxyphosphonate precursor.

Sustainable and Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for synthesizing α-acetoxyphosphonates and their precursors. tandfonline.com Key strategies include the elimination of volatile organic solvents and the use of alternative energy sources like microwaves to accelerate reactions and improve energy efficiency. mdpi.com

Solvent-Free Synthesis

Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced waste, lower costs, and simplified purification procedures. The Pudovik reaction to form the α-hydroxyphosphonate precursor is particularly amenable to solvent-free conditions. Various catalysts, including piperazine (B1678402), have been shown to efficiently promote the reaction between aldehydes and diethyl phosphite at room temperature by simple grinding, often leading to high yields in a matter of minutes. acgpubs.org

Similarly, the synthesis of α-hydroxyphosphonates can be achieved under solvent-free conditions using ecocatalysts like Eco-MgZnOx or other catalysts such as chlorotrimethylsilane. mdpi.comresearchgate.net The subsequent acylation of the α-hydroxyphosphonate to yield the final α-acetoxyphosphonate can also be performed under solvent-free or minimal solvent conditions. For instance, the acylation of dialkyl α-hydroxy-benzylphosphonates has been achieved using acyl chlorides in the presence of a base like triethylamine (B128534), without the need for a catalyst. nih.gov Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, have also been employed as green catalytic media for the synthesis of α-hydroxy and α-acetoxyphosphonates under solvent-free conditions. researchgate.net

| Reaction Step | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Hydrophosphonylation | Benzaldehyde, Diethyl Phosphite | Piperazine / Grinding, rt | High | acgpubs.org |

| Hydrophosphonylation | Various Aldehydes, Trialkyl Phosphite | Chlorotrimethylsilane, rt | High | researchgate.net |

| Hydrophosphonylation | Benzaldehyde, Diethyl Phosphite | Ni(II)-salen complexes, 1h | up to 98% | researchgate.net |

| Acylation | α-Hydroxyphosphonates, Acetic Anhydride | DBU | 75-87% | researchgate.net |

Microwave-Promoted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, capable of dramatically reducing reaction times from hours to minutes and often improving product yields. researchgate.nettandfonline.com This technology has been successfully applied to both the synthesis of the α-hydroxyphosphonate precursor and its subsequent acetylation.

The Pudovik reaction between benzaldehydes and diethyl phosphite can be carried out efficiently under microwave irradiation without any catalyst or solvent. researchgate.nettandfonline.com In other protocols, a base such as sodium carbonate is used in conjunction with microwave heating. mdpi.com The acetylation of α-hydroxyphosphonates to form α-acetoxyphosphonates is also significantly accelerated by microwave assistance. A convenient and eco-friendly procedure for this transformation has been described, highlighting the broad applicability of microwave technology in this area. researchgate.net The use of microwave-assisted synthesis aligns with the principles of green chemistry by improving energy efficiency and reducing reaction times. researchgate.nettandfonline.com

| Reaction Step | Reactants | Conditions | Reaction Time | Yield | Reference |

| Hydrophosphonylation | Benzaldehydes, Diethyl Phosphite | Microwave, Solvent-free | Short | High | researchgate.nettandfonline.com |

| Hydrophosphonylation | Benzaldehydes, Diethyl Phosphite | Microwave, Na₂CO₃ | Short | High | mdpi.com |

| Acylation | α-Hydroxyphosphonates, Acylating Agent | Microwave | Minutes | High | researchgate.net |

| Hirao Reaction | Aryl Halides, Dialkyl Phosphites | Microwave, Pd(OAc)₂ | Short | Excellent | mdpi.com |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool, promoting chemical reactions through acoustic cavitation. This technique often leads to shorter reaction times, milder conditions, and higher yields. In the synthesis of α-functionalized phosphonates, including analogues of this compound, ultrasonication has been demonstrated as an effective methodology.

A notable approach involves the solvent- and catalyst-free synthesis of α-hydroxyphosphonates, the direct precursors to α-acetoxyphosphonates like this compound. researchgate.netnih.gov The reaction between an aldehyde or ketone and a trialkyl phosphite can be efficiently carried out under ultrasonic irradiation. researchgate.netnih.gov This method is advantageous for its simplicity, speed, and environmentally benign nature, producing α-hydroxyphosphonates in high yields. researchgate.net For instance, various aromatic aldehydes have been successfully reacted with trialkyl phosphites to yield the corresponding α-hydroxyphosphonates in short time frames with excellent yields. researchgate.net

The application of ultrasound can also be coupled with catalysts to further enhance reaction efficiency. For example, potassium dihydrogen phosphate (B84403) has been utilized as a catalyst in the ultrasound-promoted synthesis of α-hydroxyphosphonates under solvent-free conditions. nih.gov Similarly, camphorsulfonic acid has been employed as a catalyst in the ultrasound-assisted synthesis of α-hydroxyphosphonates from aldehydes and triethyl phosphite, significantly reducing reaction times compared to silent conditions. nih.gov

More recently, the use of magnetically retrievable ionic nanocatalysts has been reported for the ultrasound-accelerated, one-pot, three-component synthesis of α-aminophosphonates. nih.gov This method highlights the versatility of ultrasound in facilitating multi-component reactions, achieving good to excellent product yields in very short reaction times (10–25 minutes). nih.gov While this study focuses on α-aminophosphonates, the principles can be extended to the synthesis of other α-substituted phosphonates.

The following table summarizes representative examples of ultrasound-assisted synthesis of α-hydroxyphosphonates, the precursors to the target compound.

| Reactants | Conditions | Product Type | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes + Trialkyl Phosphite | Solvent-free, Catalyst-free, Ultrasound | α-Hydroxyphosphonates | Excellent | Short | researchgate.net |

| Aldehydes + Triethyl Phosphite | KH₂PO₄ catalyst, Ultrasound | α-Hydroxyphosphonates | High | Short | nih.gov |

| Aldehydes + Triethyl Phosphite | Camphorsulfonic acid catalyst, Ultrasound | α-Hydroxyphosphonates | 85-93% | 8-15 min | nih.gov |

Electrochemical and Light-Mediated Strategies

Modern synthetic chemistry is increasingly exploring electrochemical and photochemical methods to drive reactions, offering alternative energy inputs that can lead to unique reactivity and improved sustainability profiles.

Electrochemical Synthesis: Electrochemical methods utilize electrical current to induce oxidation or reduction processes, thereby initiating chemical transformations. While the direct electrochemical synthesis of this compound is not extensively documented, related studies demonstrate the electrochemical viability of molecules containing the diethoxyphosphorylphenyl moiety. For instance, meso-tetrakis(4'-diethoxyphosphorylphenyl)porphyrin and its metal complexes have been synthesized and studied electrochemically. researchgate.net These studies show that the diethoxyphosphoryl group imparts specific electronic properties, influencing the redox potentials of the molecule. researchgate.net This suggests that electrochemical approaches could be designed for the synthesis or modification of phosphonate compounds.

Light-Mediated Strategies: Photochemical reactions, initiated by visible or ultraviolet light, can provide the energy to overcome activation barriers and enable transformations that are difficult to achieve thermally. A visible-light photocatalytic method has been developed for the synthesis of phosphate esters from N-alkoxypyridinium salts and phosphites under mild conditions. organic-chemistry.org This process, which can be catalyzed by iridium complexes like fac-Ir(ppy)₃, proceeds via the generation of alkoxy radicals that react with phosphites. organic-chemistry.org This strategy has been successfully applied to the synthesis of various phosphate esters, including those of biological relevance, with good to excellent yields. organic-chemistry.org Although this example pertains to phosphate esters rather than phosphonates, it illustrates the potential of light-mediated radical reactions in organophosphorus chemistry. The underlying principles could be adapted for the formation of the P-C bond in phosphonates or for the functionalization of α-hydroxyphosphonates.

The following table outlines key aspects of these advanced synthetic strategies as applied to related organophosphorus compounds.

| Strategy | Compound Class | Key Features | Potential Application | Reference |

|---|---|---|---|---|

| Electrochemical | Porphyrins with diethoxyphosphorylphenyl groups | Investigates redox properties of the phosphonate moiety. | Electrosynthesis or modification of phosphonate-containing molecules. | researchgate.net |

| Visible-Light Photocatalysis | Phosphate Esters | Mild reaction conditions, broad substrate scope, radical chain mechanism. | Photochemical synthesis of phosphonates or their derivatives. | organic-chemistry.org |

Catalyst-Free and Green Catalyst Systems

In line with the principles of green chemistry, there is a significant drive to develop synthetic methods that minimize or eliminate the use of hazardous catalysts and solvents.

Catalyst-Free Systems: Several catalyst-free methods have been developed for the synthesis of α-hydroxyphosphonates, the precursors to this compound. As mentioned previously, the reaction of aldehydes or ketones with trialkyl phosphites can proceed efficiently under ultrasound irradiation without any catalyst. researchgate.net Another approach involves simple grinding of the neat reactants at room temperature, which can also afford α-hydroxyphosphonates in high yields within minutes. acgpubs.org These methods are highly attractive due to their operational simplicity, reduced cost, and minimal environmental impact.

Green Catalyst Systems: When a catalyst is necessary to achieve desired reactivity or selectivity, the focus shifts to employing environmentally benign and reusable catalysts.

Simple Salts and Bases: Mild and inexpensive bases like triethylamine or piperazine have been shown to effectively catalyze the synthesis of α-hydroxyphosphonates under solvent-free grinding conditions. acgpubs.orgresearchgate.net Similarly, potassium carbonate and sodium carbonate have been used. acgpubs.org

Biosourced Catalysts: An innovative approach involves the use of "ecocatalysts" derived from biological sources. For example, catalysts prepared from the simple thermal treatment of leaves from the zinc-hyperaccumulating plant Arabidopsis halleri have been used to promote the hydrophosphonylation of aldehydes under solventless conditions. nih.govnih.gov These biosourced catalysts, containing mixed zinc-magnesium and iron-magnesium oxides, are effective, reusable, and align with circular economy principles. nih.govnih.gov

Deep Eutectic Solvents/Catalysts: Choline chloride-based deep eutectic mixtures, such as ChCl/2ZnCl₂, have been employed as efficient and green ionic liquid catalysts for the solvent-free synthesis of α-hydroxyphosphonates and their subsequent conversion to α-acetoxyphosphonates. researchgate.net

The table below provides a summary of various green and catalyst-free systems for the synthesis of α-hydroxyphosphonates.

| System Type | Catalyst/Conditions | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Catalyst-Free | Ultrasound irradiation, neat | Aldehydes/Ketones + Trialkyl phosphite | Environmentally benign, rapid, high yield | researchgate.net |

| Catalyst-Free | Grinding, solvent-free | Aldehydes + Diethylphosphite | Spontaneous reaction, high yield, simple | acgpubs.org |

| Green Catalyst | Piperazine, grinding | Aldehydes + Diethylphosphite | Fast reaction, improved yields | acgpubs.org |

| Ecocatalyst (from Arabidopsis halleri) | Aldehydes + H-phosphonates | Biosourced, reusable, solventless | nih.govnih.gov | |

| Green Catalyst | Choline chloride/ZnCl₂ (DES) | 2-chloroquinoline-3-carbaldehyde + Triethylphosphite | Green ionic liquid, solvent-free | researchgate.net |

Advanced Synthetic Methodologies for Related Compounds

High-Throughput Synthesis

High-throughput experimentation (HTE) has become an invaluable tool in modern chemical synthesis, allowing for the rapid screening of reaction conditions and the discovery of new transformations. sciengine.com This approach is particularly relevant to the synthesis of organophosphorus compounds, where the optimization of catalysts, ligands, and solvents can be a laborious process. nih.govbenthamdirect.com

The combinatorial synthesis of organophosphorus compounds, including phosphonates, has been reviewed, covering solid-phase, solution-phase, and solvent-free methods. nih.govbenthamdirect.com These techniques enable the creation of large libraries of compounds for biological screening or materials science applications. More recently, the combination of HTE with machine learning has been shown to accelerate the development of new reactions for organophosphorus compound synthesis. sciengine.com For example, an automated high-throughput synthesis platform was used to optimize the conditions for a ruthenium-catalyzed P(O)O–H insertion reaction, screening multiple catalysts and solvents efficiently. sciengine.com The large, standardized datasets generated by HTE are crucial for building predictive machine learning models that can guide further reaction development. sciengine.com

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, is a green and often solvent-free synthetic technique. This method has been successfully applied to the synthesis of phosphonate-based materials.

A significant application is in the gram-scale synthesis of phosphonate-based metal-organic frameworks (MOFs). chemrxiv.orgacs.org For example, three new mixed-ligand phosphonate MOFs were synthesized by environmentally benign mechanochemical methods using a minimal amount of water. chemrxiv.orgacs.org This solvent-free or liquid-assisted grinding approach avoids the need for bulk solvents typically used in solvothermal synthesis. Another example is the synthesis of graphene phosphonic acid from graphite (B72142) and red phosphorus via mechanochemical cracking, which yields carboradical intermediates that react with the phosphorus source. beilstein-journals.orgnih.gov

The table below summarizes examples of mechanochemical synthesis of phosphonate-related compounds.

| Product | Reactants | Method | Key Features | Reference |

|---|---|---|---|---|

| Phosphonate-based MOFs (BAM-1, -2, -3) | Metal salts, Phenylenediphosphonic acid, Bipyridine linkers | Liquid-assisted grinding | Gram-scale, environmentally benign, minimal solvent | chemrxiv.orgacs.org |

| Graphene Phosphonic Acid | Graphite, Red Phosphorus | Mechanochemical cracking followed by oxidation | Solvent-free, forms C-P bonds | beilstein-journals.orgnih.gov |

Stepwise Growth and Ionothermal Synthesis in MOFs

The synthesis of crystalline and porous metal-organic frameworks (MOFs) based on phosphonate linkers is an area of intense research due to their potential applications in catalysis, separation, and proton conduction. rice.edursc.org Advanced synthetic methodologies are crucial for controlling the structure and properties of these materials.

Stepwise Growth: While the direct synthesis of phosphonate MOFs often leads to microcrystalline products, stepwise growth strategies aim to achieve larger, more regular crystal lattices. rice.edu This can involve modulating the reaction conditions to control the rates of nucleation and crystal growth. However, the strong coordination of phosphonate groups to metal ions can present significant challenges in achieving well-ordered, open frameworks, sometimes leading to the formation of dense, layered structures instead of porous 3D networks. rice.edu The rational design of bifunctional linkers, combining phosphonate and phosphinate groups, has been explored to create isoreticular MOFs, bridging the chemistry of these two important ligand classes and offering a pathway to tune framework properties. nih.govacs.org

Ionothermal Synthesis: Ionothermal synthesis utilizes ionic liquids as both the solvent and structure-directing agent, replacing traditional aqueous or organic solvents. acs.org This method has been successfully employed to prepare open-framework metal phosphates and phosphonates. acs.orgnih.govacs.org The unique properties of ionic liquids, such as their negligible vapor pressure and strong templating effects, can lead to the formation of novel structures that are not accessible through conventional solvothermal routes. acs.org For example, two crystalline metal phosphates (beryllium and aluminum) were prepared under ionothermal conditions using a multifunctional ionic liquid that served as the solvent, template, and phosphorus source. acs.orgnih.govacs.org This approach is particularly promising for creating materials with specific functionalities, such as high proton conductivity. nih.govacs.org

Mechanistic Investigations and Reaction Pathways of Diethoxyphosphoryl Phenyl Methyl Acetate

Elucidation of Reaction Mechanisms in C-P Bond Formation

The creation of the C-P bond in α-acetoxyphosphonates is preceded by the formation of an α-hydroxyphosphonate intermediate. The primary mechanism for this initial C-P bond formation is the nucleophilic addition of a phosphorus(III) species to a carbonyl compound. Reactions like the Pudovik and Abramov reactions are cornerstone examples of this transformation, providing a direct and efficient route to α-hydroxyphosphonates, which can then be acylated to yield the final acetate (B1210297) product. wikipedia.orgnih.govmdpi.com

The Pudovik reaction is a classic and versatile method for forming the C-P bond, typically involving the addition of a dialkyl phosphite (B83602) to an aldehyde or ketone. nih.govwikipedia.org In the context of synthesizing the precursor to (Diethoxyphosphoryl)(phenyl)methyl acetate, this would involve the reaction of diethyl phosphite with benzaldehyde (B42025).

The mechanism is generally base-catalyzed. A base, such as triethylamine (B128534) or sodium ethoxide, deprotonates the dialkyl phosphite to form a highly nucleophilic phosphonate (B1237965) anion. nih.gov This anion then attacks the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com In the final step, this intermediate is protonated by the conjugate acid of the base or by a proton source added during workup, yielding the α-hydroxyphosphonate. nih.gov

The reaction can also be promoted by Lewis acids, which coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the phosphite. wikipedia.org

A related process is the Abramov reaction, which utilizes a trialkyl phosphite instead of a dialkyl phosphite. wikipedia.org In this case, the nucleophilic phosphorus atom attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate. wikipedia.org This intermediate then undergoes an intramolecular rearrangement, where an alkyl group is transferred from one of the phosphite oxygen atoms to the newly formed alkoxide, directly yielding a phosphonate ester. wikipedia.org

The table below summarizes various catalytic systems employed for the Pudovik reaction between aldehydes and dialkyl phosphites.

| Catalyst | Substrate | Reaction Conditions | Yield (%) | Reference |

| Potassium Phosphate (B84403) (K3PO4) | Benzaldehyde | Solvent-free, room temp. | 95 | mdpi.com |

| Triethylamine | Substituted Benzaldehydes | Boiling acetone | High | nih.gov |

| Butyllithium | Benzaldehydes | Hexane (B92381) | High | mdpi.com |

| Zinc Bromide (ZnBr2) | Benzaldehydes | Not specified | Moderate to High | mdpi.com |

| Silica-supported Tungstic Acid | Aromatic Aldehydes | Solvent-free, 80 °C | 85-95 | mdpi.com |

Radical-Based Transformations in α-Phosphoryl Systems

Beyond ionic pathways, α-phosphoryl systems can undergo transformations involving radical intermediates. These reactions are often initiated by photoredox catalysis or other radical initiators and provide alternative routes for bond formation and cleavage. chemrxiv.orgdntb.gov.ua The generation of phosphoranyl radicals is a key step in many of these processes, leading to distinct fragmentation pathways. nih.gov

Phosphoranyl radicals are key intermediates in the radical chemistry of organophosphorus compounds. nih.govresearchgate.net They are typically formed by the addition of a radical to a trivalent phosphorus species, such as a phosphite. nih.gov Once formed, these radicals can undergo several transformations, but the most significant are α- and β-scission fragmentation reactions. chemrxiv.orgacs.org

α-Scission: This pathway involves the homolytic cleavage of a bond between the phosphorus atom and one of its substituents. This results in the formation of a new trivalent phosphorus species and a radical derived from the cleaved substituent. nih.govacs.org This process is essentially a substitution reaction at the phosphorus center. The competition between α- and β-scission is dictated by the relative bond strengths of the P-substituent bonds. researchgate.net

β-Scission: This pathway involves the cleavage of a bond that is in the β-position relative to the phosphorus atom. This process is often thermodynamically driven by the formation of a very stable phosphoryl group (P=O). chemrxiv.orgnih.gov For example, a phosphoranyl radical formed from an alkoxy radical adding to a phosphite will readily undergo β-scission to release an alkyl radical and form a stable phosphate. acs.org This is a common deoxygenation strategy in radical chemistry. chemrxiv.org

Single Electron Transfer (SET) is a fundamental process for initiating radical reactions involving organophosphorus compounds. numberanalytics.comresearchgate.net In a typical SET process, a photocatalyst or a chemical oxidant abstracts a single electron from a trivalent phosphorus compound (e.g., a phosphine (B1218219) or phosphite), generating a phosphine radical cation. nih.govacs.org

This radical cation is highly electrophilic and can react with a nucleophile (such as a carboxylate or an alcohol) to form a phosphoranyl radical intermediate. nih.gov This phosphoranyl radical can then proceed down the α- or β-scission pathways previously described. acs.org Photoredox catalysis is particularly effective for these transformations, as it allows for the controlled generation of radical intermediates under mild conditions. nih.gov The entire process can be viewed as a sequence: SET followed by ionic reaction and subsequent radical fragmentation. acs.org

Phosphorus-centered radicals, such as phosphinyl [R₂P•] and phosphonyl [ (RO)₂P(O)• ] radicals, are key reactive intermediates in many C-P bond-forming reactions. researchgate.net These radicals can be generated through various methods, including the homolytic cleavage of a P-H bond or via SET processes. researchgate.net

Once generated, these radicals are highly reactive and readily add to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. researchgate.net This radical addition is a classical and powerful method for C-P bond formation. researchgate.net The reaction of a phosphonyl radical with an alkene, for instance, generates a new carbon-centered radical, which can then be trapped or can propagate a radical chain, leading to the formation of functionalized organophosphonates. rsc.org The stabilization of phosphorus radicals can be achieved through kinetic stabilization with bulky ligands or through electronic delocalization. wikipedia.org

Computational Chemistry for Reaction Pathway Analysis

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for analyzing the complex reaction pathways of organophosphorus compounds. mdpi.comresearchgate.net These theoretical studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. rsc.org

For nucleophilic addition reactions like the Pudovik reaction, computational models can be used to calculate the energy profile of the entire reaction pathway. nih.gov This includes determining the structures and energies of reactants, transition states, and intermediates, thereby clarifying the role of the catalyst and the feasibility of the proposed mechanism. nih.gov

In the realm of radical reactions, computational studies are crucial for understanding the competition between different fragmentation pathways, such as α- and β-scission. researchgate.netchemrxiv.org By calculating the bond dissociation energies (BDEs) and the activation barriers for each pathway, researchers can predict which fragmentation route is more favorable under specific conditions. researchgate.net DFT calculations have been employed to investigate the thermochemistry of organophosphorus compounds, providing reliable data on their enthalpies of formation. nih.gov Furthermore, quantum chemical cluster models can be used to study the interaction of organophosphorus compounds with biological systems, such as enzymes, to decipher inhibition mechanisms. mdpi.comnih.gov These computational approaches offer a powerful framework for both predicting and rationalizing the reactivity of compounds like this compound.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the reaction mechanisms of organophosphorus compounds by analyzing the transition states of proposed reaction pathways. This approach allows for the determination of activation energies and the elucidation of the geometric and electronic structures of transient species that are often difficult or impossible to characterize experimentally.

DFT calculations are employed to map the potential energy surface of a reaction, identifying the minimum energy pathways that connect reactants to products. A key aspect of this is the location and characterization of transition state structures, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics.

In the context of reactions involving phosphonates, DFT has been successfully used to study various transformations, including nucleophilic substitution, addition reactions, and rearrangements. For instance, in reactions of α-hydroxyphosphonates, which are structurally related to this compound, DFT calculations have been used to investigate the mechanism of substitution reactions. These studies can reveal whether a reaction proceeds through, for example, an SN2 mechanism, and can highlight the role of neighboring group participation.

The application of DFT to a compound like this compound would involve modeling its reactions, such as hydrolysis or reaction with a nucleophile. By calculating the energies of the reactants, potential intermediates, transition states, and products, a detailed reaction profile can be constructed. This provides insights into the feasibility of different mechanistic pathways and can predict the most likely course of the reaction. The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results and is typically guided by benchmarking against experimental data or higher-level theoretical methods.

Frontier Molecular Orbital (FMO) Theory in Mechanistic Predictions

Frontier Molecular Orbital (FMO) theory is a conceptual framework used to predict the reactivity and selectivity of chemical reactions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. mdpi.comresearchgate.net This theory simplifies the complex orbital interactions down to the most significant ones, providing a qualitative understanding of reaction feasibility and outcomes. mdpi.comresearchgate.net

According to FMO theory, a chemical reaction is favored when the energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is small. The interaction between these frontier orbitals leads to the formation of new chemical bonds. The theory also considers the symmetry of the interacting orbitals, which must be compatible for a reaction to occur efficiently.

For this compound, FMO theory can be applied to predict its reactivity towards various reagents. The HOMO of a potential nucleophile would interact with the LUMO of the phosphonate. The location of the LUMO on the this compound molecule would indicate the most likely site for nucleophilic attack. Conversely, if the phosphonate were to act as a nucleophile, its HOMO would interact with the LUMO of an electrophile.

The energies and spatial distributions of the HOMO and LUMO of this compound can be calculated using computational methods like DFT. These calculations would reveal the electrophilic and nucleophilic centers of the molecule. For instance, the phosphorus atom and the carbonyl carbon of the acetate group are potential electrophilic sites. An analysis of the LUMO's composition would indicate which of these sites is more susceptible to nucleophilic attack. This theoretical approach is invaluable for rationalizing observed reaction outcomes and for designing new synthetic methodologies involving such phosphonates. mdpi.comresearchgate.net

Transformation and Degradation Mechanisms of Phosphonates (General Context)

Phosphonates, a class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond, can undergo various transformation and degradation processes in the environment. These mechanisms are of significant interest due to the widespread use of phosphonates in various industrial and agricultural applications. The stability of the C-P bond often makes these compounds resistant to simple hydrolysis, necessitating other degradation pathways. wikipedia.org

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a process where molecules are broken down by absorbing light energy. For phosphonates, this can be an important environmental fate process, particularly in aqueous systems exposed to sunlight. The efficiency of photodegradation can be influenced by the presence of photosensitizers, such as iron species, and the pH of the medium. nih.gov

The direct photolysis of phosphonates can occur if the molecule itself absorbs light in the environmentally relevant UV spectrum. Upon absorption of a photon, the molecule is promoted to an excited electronic state, which can then undergo bond cleavage or other reactions. For aryl esters of phosphonates, UV excitation can lead to the elimination of aryl groups to form biaryls and the corresponding phosphonic acids. tandfonline.com

Indirect photolysis involves the action of photochemically generated reactive species, such as hydroxyl radicals (•OH), which are highly reactive and can initiate the degradation of a wide range of organic compounds. In the context of this compound, both direct and indirect photolysis could contribute to its degradation. The phenyl group, in particular, may facilitate the absorption of UV light, potentially leading to the cleavage of the C-P bond or the ester linkages. The presence of natural photosensitizers in the environment could accelerate this process. Studies have shown that the photodegradation of phosphonates can lead to the formation of intermediates like aminomethylphosphonic acid (AMPA) and ultimately to the release of orthophosphate. nih.gov

Oxidative Degradation Mechanisms (e.g., Hydroxyl Radical Reactions)

Oxidative degradation is a key pathway for the transformation of phosphonates in the environment, often initiated by highly reactive oxygen species (ROS) like the hydroxyl radical (•OH). Hydroxyl radicals can be generated through various processes, including the photolysis of hydrogen peroxide or the Fenton reaction.

The reaction of hydroxyl radicals with phosphonates typically proceeds via hydrogen abstraction from the alkyl groups attached to the phosphorus atom or the carbon backbone. acs.orgacs.org This initial step forms a carbon-centered radical, which can then react with molecular oxygen to form a peroxyl radical. acs.orgacs.org Subsequent reactions can lead to the cleavage of C-C or C-P bonds, ultimately resulting in the mineralization of the organic part of the molecule and the release of inorganic phosphate.

For this compound, hydroxyl radicals could abstract a hydrogen atom from the ethoxy groups, the methyl group of the acetate, or the benzylic position. The resulting radical intermediates would then undergo further oxidation, leading to a cascade of reactions that break down the molecule. The rate constants for the reaction of •OH with phosphonates are generally high, indicating that this is a significant degradation pathway in environments where hydroxyl radicals are present. acs.orgacs.org

| Compound | •OH Rate Constant (M⁻¹s⁻¹) | Primary Reaction |

| Dimethyl methylphosphonate (B1257008) (DMMP) | (2 ± 1) × 10⁸ | H-abstraction |

| Diethyl methylphosphonate (DEMP) | (6 ± 1) × 10⁸ | H-abstraction |

This table presents data on the reaction of hydroxyl radicals with model phosphonate compounds, illustrating the high reactivity towards H-abstraction. acs.orgacs.org

Enzymatic C-P Bond Cleavage Pathways

Microorganisms have evolved diverse enzymatic pathways to cleave the stable carbon-phosphorus (C-P) bond of phosphonates, allowing them to utilize these compounds as a source of phosphorus, and sometimes carbon or nitrogen. nih.gov The cleavage of the C-P bond is the critical step in the biodegradation of phosphonates. nih.gov

Several distinct enzymatic mechanisms for C-P bond cleavage have been identified:

Hydrolytic Cleavage: Some enzymes, known as phosphonatases, catalyze the hydrolytic cleavage of the C-P bond. This pathway is typically specific for phosphonates that have a carbonyl or hydroxyl group at the α- or β-position to the phosphonate group, which activates the C-P bond for cleavage. For example, phosphonoacetaldehyde (B103672) hydrolase and phosphonopyruvate (B1221233) hydrolase act on their respective substrates to yield acetaldehyde (B116499) or pyruvate (B1213749) and inorganic phosphate. nih.govresearchgate.net

Oxidative Cleavage: In this pathway, the C-P bond is cleaved through an oxidative mechanism. For instance, the PhnY* and PhnZ enzymes work in tandem to first hydroxylate the α-carbon of the phosphonate, followed by oxidative cleavage of the C-P bond to release phosphate. mdpi.com

Radical-mediated Cleavage: The most versatile pathway for C-P bond cleavage is catalyzed by the C-P lyase enzyme complex. This multi-protein complex is capable of cleaving the C-P bond in a wide range of phosphonates, including those with unactivated alkyl groups. The exact mechanism of C-P lyase is still under investigation but is thought to involve a radical-based mechanism. nih.govresearchgate.net

The biodegradability of this compound would depend on the presence of microorganisms possessing the appropriate enzymes. The ester linkages would likely be hydrolyzed first by esterases, yielding (diethoxyphosphoryl)(phenyl)methanol and acetate. The resulting α-hydroxyphosphonate could then be a substrate for enzymes that catalyze the cleavage of the C-P bond, potentially through an oxidative pathway.

| Enzyme/Pathway | Mechanism | Substrate Example |

| Phosphonatase | Hydrolytic | 2-Aminoethylphosphonate |

| PhnY*/PhnZ | Oxidative | 2-Aminoethylphosphonate |

| C-P Lyase | Radical-mediated | Various alkylphosphonates |

This table summarizes the main enzymatic pathways for C-P bond cleavage in phosphonates. nih.govresearchgate.netmdpi.com

Applications of Diethoxyphosphoryl Phenyl Methyl Acetate in Advanced Organic Synthesis

As a Reagent and Building Block in Complex Molecule Synthesis

The reactivity of (diethoxyphosphoryl)(phenyl)methyl acetate (B1210297) makes it a valuable precursor and intermediate in the construction of intricate molecular architectures. It serves as a linchpin in various carbon-carbon and carbon-heteroatom bond-forming reactions.

(Diethoxyphosphoryl)(phenyl)methyl acetate is an excellent precursor for the synthesis of α-alkoxy-α-phenylmethylphosphonates, commonly known as ether phosphonates. The acetate group functions as a suitable leaving group in the presence of a Lewis acid, facilitating its displacement by various O-nucleophiles.

The general methodology involves the reaction of the acetate with primary or secondary alcohols in the presence of a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This coupling reaction proceeds via a C–O bond formation, affording the desired ether phosphonates in good to excellent yields and with short reaction times. nih.gov The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature. nih.gov

The process begins with the activation of the acetate by the Lewis acid, followed by nucleophilic attack from the alcohol. A subsequent neutralization step with a mild base like solid sodium bicarbonate quenches the reaction. nih.gov This method provides an efficient and straightforward route to a variety of ether phosphonates, which are themselves important scaffolds in medicinal chemistry and materials science.

Table 1: Synthesis of Diethyl Alkyloxy(phenyl)methyl Phosphonates from Acetate Precursors This table is representative of the coupling method described in the text.

| Entry | O-Nucleophile (Alcohol) | Lewis Acid Catalyst | Product | Yield (%) nih.gov |

|---|---|---|---|---|

| 1 | Isobutyl alcohol | TMSOTf | Diethyl isobutoxy(phenyl)methylphosphonate | 75 |

| 2 | Benzyl (B1604629) alcohol | TMSOTf | Diethyl benzyloxy(phenyl)methylphosphonate | 85 |

| 3 | Cyclohexanol | TMSOTf | Diethyl cyclohexyloxy(phenyl)methylphosphonate | 80 |

| 4 | 2-Phenylethanol | TMSOTf | Diethyl (2-phenylethoxy)(phenyl)methylphosphonate | 82 |

While direct cyclization reactions using this compound are not common, its utility as a precursor allows for the synthesis of key intermediates required for heterocycle formation. A prominent application is its use in the Horner-Wadsworth-Emmons (HWE) reaction to generate substituted alkenes, which can then undergo further transformations to yield heterocycles. wikipedia.orgnrochemistry.com

For instance, in the synthesis of certain 4-hydroxy-2-pyridone alkaloids, a phosphonate (B1237965) reagent is crucial for constructing the polyene side chain via an HWE olefination. uzh.ch By analogy, this compound can be deprotonated at the α-carbon using a strong base (e.g., NaH, BuLi) to generate a stabilized phosphonate carbanion. This carbanion can then react with an appropriate aldehyde or ketone containing other functionalities. The resulting alkene product, bearing a phenyl group and an acetate-derived moiety, can be further elaborated. For example, hydrolysis of the acetate to an alcohol, followed by oxidation, could yield a 1,4-dicarbonyl compound, a classic precursor for furans and thiophenes via the Paal-Knorr synthesis.

Similarly, the HWE reaction can be employed to construct precursors for pyridone alkaloids. The reaction of the phosphonate carbanion with a complex aldehyde can form a key carbon-carbon bond, leading to a polyketide-like intermediate which, after several steps including acylation and cyclization, can form the characteristic pyridone ring system. uzh.ch

The role of this compound as a versatile intermediate is evident from its ability to be transformed into various functionalized products. The acetate group can be readily hydrolyzed to the corresponding α-hydroxyphosphonate, a valuable synthon in its own right. This α-hydroxyphosphonate can be oxidized to an α-ketophosphonate, which is a Michael acceptor and can participate in various conjugate addition reactions.

Furthermore, the phosphonate itself is a key functional group. The Horner-Wadsworth-Emmons reaction, as mentioned previously, is a powerful tool for creating carbon-carbon double bonds with high (E)-selectivity. wikipedia.orgorganic-chemistry.org This reaction is fundamental in organic synthesis for chain elongation and the construction of α,β-unsaturated carbonyl compounds. nrochemistry.com A notable extension of this chemistry involves the one-pot synthesis of optically active 4,4-disubstituted allenecarboxylic acid methyl esters from simple phenyl acetates via a tandem base treatment to generate ketenes, followed by an HWE reaction. researchgate.net This highlights how the acetate functionality can be leveraged to initiate a cascade of reactions, leading to complex and highly functionalized products.

This compound serves as a potential precursor for the generation of donor-acceptor (D-A) carbenes. These are highly reactive intermediates where the carbene carbon is substituted with both an electron-donating group (the phenyl group) and an electron-accepting group (the diethoxyphosphoryl group).

The synthesis of the carbene precursor, a diazo compound, can be envisioned from the parent phosphonate. The acetate group can be converted to an amine, which can then be transformed into the diazo functionality. More directly, related α-hydroxyphosphonates can be converted to the corresponding diazo compounds. These ((aryl)(diazo)methyl)phosphonates are effective precursors for rhodium-stabilized donor-acceptor carbenes. researchgate.net

These carbenes are exceptionally useful in modern synthesis for their ability to undergo cyclopropanation reactions with alkenes and C-H insertion reactions. researchgate.netyoutube.com The rhodium(II)-catalyzed decomposition of the diazo compound generates a transient rhodium carbene species. This species can react with olefins to form cyclopropanes or insert into aliphatic C-H bonds, providing a direct method for C-H functionalization. organic-chemistry.orgresearchgate.net The use of phosphonate as the acceptor group in these carbenes has been shown to be effective, broadening the range of functionalities that can be introduced through these powerful reactions. researchgate.net

Role in Stereoselective Synthesis

The carbon atom bearing the phosphonate, phenyl, and acetate groups is a stereocenter. Therefore, the synthesis and application of enantiomerically pure this compound are of significant interest for asymmetric synthesis. Chiral phosphonates are valuable as chiral building blocks and as ligands in asymmetric catalysis.

Obtaining enantiomerically pure α-acetoxyphosphonates is critical for their application in stereoselective synthesis. The primary method for achieving this is through the kinetic resolution of the precursor, racemic α-hydroxyphosphonates. nih.gov

One highly effective strategy is the asymmetric esterification or acylation of the racemic α-hydroxyphosphonate, catalyzed by a chiral acyl-transfer catalyst. nih.gov In this process, one enantiomer of the alcohol is acylated at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched α-hydroxyphosphonate from the newly formed, enantiomerically enriched α-acetoxyphosphonate. This method can achieve very high levels of enantiomeric excess (ee) and selectivity factors (s-values). nih.gov

Table 2: Representative Data for Kinetic Resolution of Racemic α-Hydroxyphosphonates via Asymmetric Acylation This table illustrates the effectiveness of the kinetic resolution method described in the text.

| Entry | Acylating Agent | Chiral Catalyst | Product (α-Acetoxyphosphonate) % ee nih.gov | Recovered Alcohol % ee nih.gov | Selectivity (s) nih.gov |

|---|---|---|---|---|---|

| 1 | Pivalic Anhydride | (S)-Benzotetramisole | 98 | 98 | >200 |

| 2 | Acetic Anhydride | Chiral DMAP derivative | 95 | 96 | 120 |

| 3 | Isobutyric Anhydride | Chiral Acyl-Transfer Catalyst | 99 | 98 | 518 |

Other methods for achieving enantiomeric purity include chiral column chromatography, where the racemic mixture is separated using a chiral stationary phase. wikipedia.org Additionally, diastereomeric salt formation is a classical resolution technique. The racemic α-hydroxyphosphonate precursor can be reacted with a chiral resolving agent (e.g., a chiral carboxylic acid or amine) to form a pair of diastereomers, which can then be separated by crystallization due to differences in solubility. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers of the α-hydroxyphosphonate, which can then be acetylated to give the desired enantiopure this compound.

Diastereoselective Transformations

While specific diastereoselective reactions focusing solely on this compound are not extensively detailed in current literature, the broader class of α-functionalized phosphonates is a cornerstone in modern asymmetric synthesis. The phosphorus center allows for the introduction of chirality and the direction of stereochemical outcomes in a variety of transformations. mdpi.comresearchgate.net The synthesis of C-chiral phosphonates is of significant interest due to their prevalence in biologically active natural products and synthetic compounds. mdpi.comresearchgate.netresearchgate.net

Key methodologies for achieving diastereoselectivity involve the reaction of phosphonate carbanions or other related species with prochiral electrophiles. mdpi.comnih.gov For instance, the phospha-aldol (Abramov) and phospha-Mannich reactions are powerful tools for creating α-hydroxyphosphonates and α-aminophosphonates, respectively, with high levels of diastereocontrol. mdpi.comresearchgate.net In these reactions, a chiral auxiliary or a chiral catalyst directs the approach of the nucleophilic phosphorus reagent to the carbonyl or imine group, resulting in the preferential formation of one diastereomer. researchgate.netyoutube.com Furthermore, palladium-catalyzed asymmetric [3 + 2] cycloaddition reactions using phosphorus-containing precursors have been developed to synthesize complex chiral cyclopentyl phosphonates with excellent regio-, diastereo-, and enantioselectivity. acs.org These strategies underscore the potential of phosphonate reagents in constructing molecules with multiple, well-defined stereocenters.

| Reaction Type | Description | Typical Product | Key Feature |

|---|---|---|---|

| Phospha-Aldol Reaction | Addition of a phosphite (B83602) to an aldehyde or ketone, often catalyzed by a chiral Lewis acid or base. researchgate.net | α-Hydroxyphosphonate | Creates one or two new stereocenters with high diastereoselectivity. nih.gov |

| Phospha-Mannich Reaction | A three-component reaction of an aldehyde, an amine, and a dialkyl phosphite to form α-aminophosphonates. mdpi.com | α-Aminophosphonate | Enables the stereocontrolled synthesis of important amino acid analogues. researchgate.net |

| Asymmetric Cycloaddition | Palladium-catalyzed reactions involving in-situ generated phosphonate intermediates and various acceptors. acs.org | Chiral Carbocyclic and Heterocyclic Phosphonates | Forms complex ring systems with multiple stereocenters, including quaternary ones. acs.org |

| Phospha-Michael Addition | Conjugate addition of a phosphorus nucleophile to an α,β-unsaturated compound. mdpi.com | γ-Ketophosphonate | Establishes a new stereocenter at the β-position relative to the phosphorus group. mdpi.com |

Application in Horner-Wadsworth-Emmons Olefination

One of the most significant and widely adopted applications of α-acylphosphonates like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgthieme-connect.com This reaction is a powerful method for the synthesis of alkenes, particularly α,β-unsaturated esters, from aldehydes and ketones. chem-station.comslideshare.net The HWE reaction is a modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate-stabilized carbanions and the easy removal of the water-soluble dialkylphosphate byproduct. wikipedia.orgorganic-chemistry.org

The reaction mechanism begins with the deprotonation of the phosphonate at the α-carbon using a base (e.g., NaH, BuLi) to generate a stabilized phosphonate carbanion. wikipedia.orgnrochemistry.com This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. slideshare.net The subsequent collapse of the intermediate oxaphosphetane yields the final alkene product. nrochemistry.com A defining feature of the HWE reaction is its high stereoselectivity, which typically favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.orgresearchgate.net However, the stereochemical outcome can be reversed to favor the (Z)-alkene through specific modifications, most notably the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) esters) under strongly dissociating conditions (e.g., KHMDS with 18-crown-6). wikipedia.orgresearchgate.netmdpi.comyoutube.com This tunability makes the HWE reaction an exceptionally versatile tool in organic synthesis. researchgate.netresearchgate.net

| Reactant 1 (Phosphonate) | Reactant 2 (Carbonyl) | Typical Conditions | Major Product | Typical Stereoselectivity |

|---|---|---|---|---|

| This compound | Aldehyde (R-CHO) | NaH, THF | α,β-Unsaturated Ester | (E)-isomer > 95% wikipedia.orgorganic-chemistry.org |

| This compound | Ketone (R-CO-R') | NaH, THF | α,β-Unsaturated Ester | (E)-isomer favored nih.gov |

| Still-Gennari Reagent | Aldehyde (R-CHO) | KHMDS, 18-crown-6, THF, -78°C | α,β-Unsaturated Ester | (Z)-isomer > 95% researchgate.netmdpi.com |

Integration in Catalysis and Materials Science (Ligands and Catalysts)

The phosphonate functional group, central to this compound, is a versatile building block for advanced materials used in catalysis and materials science. scispace.com Through hydrolysis of its ester linkages, the parent phenylphosphonic acid can be obtained. This phosphonic acid serves as a robust and highly functional organic linker for creating a diverse range of inorganic-organic hybrid materials. acs.org The ability of the phosphonate group to coordinate strongly with various metal ions allows for the construction of stable, extended structures such as layered metal phosphonates and porous metal-organic frameworks (MOFs). scispace.comacs.org These materials possess unique properties that make them highly valuable as heterogeneous catalysts, catalyst supports, and functional components in advanced materials. scispace.comacs.orgmdpi.com

Metal Phosphonates as Heterogeneous Catalysts

Metal phosphonates, particularly those involving zirconium (Zr), have emerged as highly effective and robust heterogeneous catalysts. mdpi.comdntb.gov.ua These materials are synthesized by combining a phosphonic acid precursor with a metal salt, such as zirconium tetrachloride. scispace.com The resulting zirconium phosphonates (ZrPs) exhibit exceptional thermal and chemical stability, which is a critical advantage for catalytic applications under demanding reaction conditions. mdpi.commdpi.com

The catalytic activity of ZrPs stems from their tunable surface acidity, which includes both Brønsted acid sites (from P-OH groups) and Lewis acid sites (from Zr⁴⁺ centers). mdpi.com This dual acidity allows them to catalyze a wide array of organic transformations, including acid-base reactions, biomass conversion, hydrogenation, and oxidation. mdpi.comdntb.gov.ua Furthermore, the layered or porous structure of these materials can be functionalized with other catalytically active species, such as noble metal nanoparticles or organometallic complexes. mdpi.com In this role, the zirconium phosphonate acts as a durable support that enhances the dispersion and stability of the active catalyst, preventing leaching and facilitating easy recovery and reuse. dntb.gov.ua

| Catalyst Type | Metal Center | Key Properties | Catalyzed Reactions |

|---|---|---|---|

| Zirconium Phosphonate (ZrP) | Zirconium (Zr) | High thermal/chemical stability, tunable Brønsted/Lewis acidity. mdpi.com | Biomass conversion, esterification, condensation. scispace.comdntb.gov.ua |

| Titanium Phosphonate | Titanium (Ti) | Photocatalytic activity, redox properties. | Oxidation reactions, pollutant degradation. |

| Copper Phosphonate MOF | Copper (Cu) | Porous structure, accessible metal sites. | Coupling reactions, hydroboration. researchgate.net |

| Iron Phosphonate | Iron (Fe) | Magnetic properties for easy separation, Lewis acidity. scispace.com | Multi-component condensation reactions. scispace.com |

Application in Gas Separation Materials

Phosphonic acids derived from precursors like this compound are valuable organic linkers for constructing porous metal phosphonate frameworks (PMPFs), a subclass of MOFs. acs.org These crystalline materials are noted for their high thermal and water stability, which surpasses that of many carboxylate-based MOFs. acs.orgnih.gov The ordered, porous structures of PMPFs, characterized by uniform channels and high surface areas, make them promising candidates for membrane-based gas separation applications. researchgate.netresearchgate.net

The efficacy of a PMPF-based membrane in separating gases depends on the precise control of its pore size and surface chemistry, which can be tuned by selecting appropriate metal ions and phosphonate linkers. researchgate.net These materials can separate gas mixtures based on differences in molecular size (molecular sieving) or preferential adsorption of one gas over another. researchgate.net Phosphonate-based MOF membranes have been investigated for important industrial separations, including the purification of hydrogen from methane (B114726) (H₂/CH₄). researchgate.net The inherent stability and processability of metal phosphonates are key attributes for developing next-generation gas separation membranes with improved performance and durability. researchgate.net

Components in Electrochemical Devices

The unique properties of the phosphonate group have led to its integration into components for advanced electrochemical devices, such as fuel cells and lithium-ion batteries.

In the context of proton exchange membrane (PEM) fuel cells, metal phosphonates have been extensively studied as proton-conducting materials. researchgate.netscholarsportal.info Porous frameworks, such as phosphonate-based MOFs, can be designed to contain networks of acidic phosphonic acid groups and water molecules within their channels. nih.govacs.org These networks facilitate efficient proton transport via a Grotthuss (hopping) mechanism, leading to high proton conductivity, a critical requirement for PEMs. nih.govmdpi.com For example, a nickel-phosphonate MOF, MFM-500(Ni), exhibited a proton conductivity of 4.5 × 10⁻⁴ S/cm at 25 °C and 98% relative humidity. nih.govacs.org

In lithium-ion batteries, phosphonate-based compounds serve multiple roles to enhance safety and performance. They are frequently used as non-flammable electrolyte additives, significantly reducing the fire risk associated with traditional carbonate-based electrolytes. researchgate.netresearchgate.net Furthermore, phosphonates have been incorporated into gel polymer electrolytes (GPEs). acs.org These phosphonate-functionalized GPEs help to form a stable and uniform solid electrolyte interphase (SEI) layer on the surface of the lithium metal anode. acs.orgmdpi.com This stable SEI layer is crucial for suppressing the growth of lithium dendrites, which can cause short circuits, thereby improving the long-term cycling stability and safety of high-performance lithium metal batteries. acs.orgmdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P), it is possible to elucidate the connectivity and chemical environment of atoms within the "(Diethoxyphosphoryl)(phenyl)methyl acetate" molecule.

One-dimensional NMR spectroscopy is fundamental for the initial structural verification and purity assessment of the compound. Each unique nucleus in the molecule gives rise to a distinct signal (resonance) in the NMR spectrum, and the signal's position (chemical shift), splitting pattern (multiplicity), and intensity (integration) provide a wealth of structural information.

¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. For "(Diethoxyphosphoryl)(phenyl)methyl acetate (B1210297)," characteristic signals are expected for the aromatic protons of the phenyl group, the methine proton adjacent to the phosphorus atom and acetate group, the methylene (B1212753) and methyl protons of the two ethoxy groups, and the methyl protons of the acetate group. The coupling of the methine proton and the ethoxy group protons to the phosphorus nucleus provides key structural confirmation.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Signals corresponding to the phenyl ring carbons, the methine carbon, the carbonyl carbon of the acetate group, and the carbons of the ethoxy and acetate methyl groups are anticipated. Coupling between the phosphorus atom and adjacent carbons (¹JPC, ²JPC, ³JPC) is particularly informative for assigning the signals correctly.

³¹P NMR: As an organophosphorus compound, ³¹P NMR is a crucial and highly sensitive technique for characterization. It provides a direct probe of the phosphorus atom's chemical environment. For dialkyl α-acetoxyphosphonates like the title compound, a single resonance is expected in a characteristic chemical shift range. The spectrum is often recorded with proton decoupling to produce a sharp singlet, the position of which is indicative of the oxidation state and coordination of the phosphorus atom. The absence of other signals in the ³¹P NMR spectrum is a strong indicator of the sample's purity.

The following table summarizes the expected NMR data for "this compound" based on analysis of structurally similar compounds. rsc.orgrsc.orgnih.gov

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | Phenyl (C₆H₅) | 7.30 - 7.50 | Multiplet (m) | - |

| Methine (P-CH-O) | 5.8 - 6.0 | Doublet (d) | ²JHP ≈ 12-15 | |

| Ethoxy (-OCH₂) | 3.9 - 4.2 | Multiplet (m) or Doublet of Quartets (dq) | ³JHH ≈ 7.1, ³JHP ≈ 7-8 | |

| Acetate (-COCH₃) | 2.1 - 2.2 | Singlet (s) | - | |

| Ethoxy (-CH₃) | 1.2 - 1.4 | Triplet (t) | ³JHH ≈ 7.1 | |

| ¹³C | Carbonyl (C=O) | 168 - 170 | Doublet (d) | ³JCP ≈ 4-6 |

| Phenyl (ipso-C) | 132 - 134 | Doublet (d) | ²JCP ≈ 8-10 | |

| Phenyl (o, m, p-C) | 128 - 130 | Singlet/Doublet | JCP may be observed | |

| Methine (P-CH-O) | 75 - 78 | Doublet (d) | ¹JCP ≈ 160-170 | |

| Ethoxy (-OCH₂) | 63 - 65 | Doublet (d) | ²JCP ≈ 6-8 | |

| Ethoxy/Acetate (-CH₃) | 16 - 17 (Ethoxy), 20-21 (Acetate) | Doublet (d, Ethoxy), Singlet (s, Acetate) | ³JCP ≈ 5-7 (Ethoxy) | |

| ³¹P | P=O | +18 to +22 | Singlet (s) (proton decoupled) | - |

For unambiguous assignment of all ¹H and ¹³C signals and to confirm the molecular constitution, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, providing connectivity information that is not available from 1D spectra. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For "this compound," COSY would show correlations between the methylene and methyl protons within the ethoxy groups. It would also help delineate the coupling network within the phenyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is invaluable for assigning carbon signals by linking them to their known proton assignments. For instance, the methine proton signal at ~5.9 ppm would show a cross-peak to the methine carbon signal at ~76 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds. HMBC is critical for piecing together the molecular framework, especially for connecting fragments separated by quaternary carbons or heteroatoms. Key HMBC correlations for "this compound" would include:

Correlation from the methine proton (CH) to the carbonyl carbon (C=O) of the acetate group.

Correlation from the acetate methyl protons (-COCH₃) to the carbonyl carbon (C=O).

Correlations from the methylene protons of the ethoxy groups (-OCH₂) to the phosphorus atom (via ³¹P-HMBC variants) and to the adjacent methyl carbons.